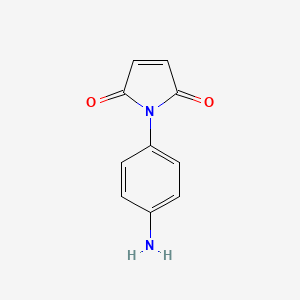

N-(4-Aminophenyl)maleimide

描述

Historical Context and Evolution of Maleimide (B117702) Chemistry in Academic Research

The journey of maleimide chemistry in academic research is a story of evolving applications, from fundamental organic synthesis to the sophisticated realm of bioconjugation. Initially, maleimides were recognized for their reactivity in various chemical transformations. researchgate.net The core of their utility lies in the electron-deficient double bond within the maleimide ring, which readily participates in Michael addition reactions, particularly with thiol groups. researchgate.net This specific reactivity formed the bedrock of their early use.

A pivotal moment in the history of maleimide chemistry was the discovery of their utility in the site-selective modification of proteins. acs.org Researchers found that the maleimide group could react with the thiol group of cysteine residues in proteins under mild conditions, forming stable thioether bonds. acs.orgnih.gov This discovery opened the door to a new era of bioconjugation, allowing for the precise labeling and modification of biomolecules. acs.org Early work, such as that by Seligman and his colleagues in 1954, explored the use of naphtholic maleimides for the histochemical demonstration of protein thiol groups. umich.edu Over the years, a variety of N-substituted maleimides were synthesized and investigated to refine this process, leading to the development of reagents with improved specificity and stability. umich.edumdpi.com

Significance of N-(4-Aminophenyl)maleimide in Contemporary Chemical and Biomedical Sciences

This compound stands out in the landscape of maleimide derivatives due to its bifunctional nature. chemimpex.comcymitquimica.com The presence of the amino group on the phenyl ring provides a second reactive site, allowing for a wider range of chemical modifications and applications. cymitquimica.com This dual reactivity makes it a valuable building block in polymer chemistry and a versatile reagent in biomedical research. chemimpex.comchemimpex.com

In the realm of polymer chemistry , this compound serves as a key monomer in the synthesis of high-performance polymers. researchgate.netchemimpex.com Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength. chemimpex.com The amino group can be further functionalized, allowing for the creation of polymers with tailored characteristics for applications in coatings, adhesives, and advanced composites. chemimpex.comchemimpex.com

The biomedical sciences have particularly benefited from the unique properties of this compound. Its ability to form stable conjugates with biomolecules is central to its use in several areas: chemimpex.com

Bioconjugation and Protein Labeling: The maleimide moiety's reactivity towards thiol groups makes it an excellent tool for labeling proteins and other biomolecules. smolecule.com This is crucial for studying protein structure, function, and interactions.

Drug Delivery Systems: The bifunctionality of this compound allows for its use as a linker in targeted drug delivery systems. cymitquimica.comchemimpex.com The amino group can be attached to a targeting ligand, while the maleimide group can conjugate with a therapeutic agent.

Diagnostic Tools: The compound is employed in the development of diagnostic assays, where its reactivity facilitates the labeling of biomolecules for detection. chemimpex.com

Scope and Focus of Current Academic Inquiry on this compound

Current academic research on this compound is vibrant and multifaceted, exploring new synthetic routes, and expanding its applications. A significant area of investigation involves the synthesis of novel polymers and materials with enhanced properties. For instance, researchers are exploring its use in creating advanced benzoxazine (B1645224) resins and other thermosetting polymers. researchgate.net

The synthesis of this compound itself remains a topic of interest, with studies focusing on optimizing reaction conditions to improve yield and purity. atlantis-press.compsu.edu Methods often involve a two-step process starting from N-(4-nitrophenyl)maleimide, with various reducing agents being investigated for the conversion of the nitro group to an amino group. atlantis-press.compsu.edu

Furthermore, the fundamental reactivity of this compound continues to be explored. Studies delve into its role in Michael addition reactions and its use as a precursor for synthesizing more complex molecules. researchgate.netchemimpex.com The development of new analytical methods for its detection and quantification is also an active area of research.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | chemimpex.comfishersci.com |

| Molecular Weight | 188.19 g/mol | chemimpex.comcymitquimica.com |

| Appearance | Light yellow to brown crystalline powder | chemimpex.comcymitquimica.com |

| Melting Point | 172 - 179 °C | chemimpex.com |

| CAS Number | 29753-26-2 | chemimpex.comcymitquimica.com |

| Purity | ≥ 93% | chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-aminophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPCHXSYQHXLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183905 | |

| Record name | N-(4-Aminophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29753-26-2 | |

| Record name | N-(4-Aminophenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29753-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029753262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminophenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of N 4 Aminophenyl Maleimide

Synthetic Pathways to N-(4-Aminophenyl)maleimide and its Precursors

The synthesis of this compound can be achieved through several distinct chemical routes. The choice of pathway often depends on the desired purity, yield, and the availability of starting materials. The primary methods involve either a direct approach using a diamine precursor or a multi-step process via a nitro-substituted intermediate.

A direct synthetic route to this compound involves the reaction between maleic anhydride (B1165640) and p-phenylenediamine (B122844) (also known as 4-aminophenylamine). This process typically occurs in two stages: the formation of a maleanilic acid intermediate followed by cyclodehydration.

In the first stage, p-phenylenediamine is reacted with maleic anhydride. umich.edu The reaction is generally performed in a solvent mixture, such as tetrahydrofuran (B95107) and chloroform, at a cooled temperature to control the exothermic reaction. This step yields the intermediate, 4-aminomaleanilic acid, as a precipitate. umich.edu

Table 1: Synthesis of 4-Aminomaleanilic Acid Intermediate Use the sliders and dropdowns to see how different parameters affect the reaction.

| Reactant A | Reactant B | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| p-Phenylenediamine | Maleic Anhydride | Tetrahydrofuran/Chloroform | 10°C | 4-Aminomaleanilic Acid | 95% |

| p-Phenylenediamine | Maleic Anhydride | Acetone | 40-45°C | N-(4-aminophenyl)maleamic acid | 78.8% google.com |

The second stage involves the cyclodehydration of the 4-aminomaleanilic acid to form the final this compound product. This intramolecular ring-closure is a critical and often challenging step. One effective method utilizes hot polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent. umich.edu The maleanilic acid is added to PPA heated to 150-155°C. umich.edu However, this process can lead to side reactions like hydrolysis and polymerization, resulting in low to moderate yields. umich.edu An alternative method involves cyclization with acetic anhydride and sodium acetate (B1210297). orgsyn.org

Table 2: Cyclodehydration of 4-Aminomaleanilic Acid Use the sliders and dropdowns to see how different parameters affect the reaction.

| Starting Material | Reagent/Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| 4-Aminomaleanilic Acid | Polyphosphoric Acid | 150-155°C | This compound | 27% umich.edu |

| Maleanilic Acid | Acetic Anhydride/Sodium Acetate | Steam Bath | N-Phenylmaleimide | 75-80% orgsyn.org |

An alternative and widely used pathway to synthesize APM involves the preparation and subsequent reduction of an N-(4-nitrophenyl)maleimide (NPMI) intermediate. atlantis-press.compsu.edu This multi-step approach avoids the direct use of the more reactive p-phenylenediamine in the initial step.

The synthesis begins with the reaction of 4-nitroaniline (B120555) with maleic anhydride to form N-(4-nitrophenyl)maleamic acid. psu.edumdpi.com This intermediate is then cyclized to N-(4-nitrophenyl)maleimide. The cyclization is often achieved using dehydrating agents like acetic anhydride with sodium acetate or by azeotropic distillation with a catalyst. psu.edumdpi.com

The final step is the reduction of the nitro group of NPMI to the amine group of APM. This transformation can be carried out using various reducing agents. A common method employs stannous chloride (SnCl₂) in the presence of hydrochloric acid at elevated temperatures (e.g., 60°C). psu.edu After the reaction, the mixture is neutralized to precipitate the this compound product, which can then be extracted with a suitable organic solvent like ethyl acetate. psu.edu

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the product, particularly for the synthesis of the N-(4-nitrophenyl)maleimide intermediate. atlantis-press.com Research has shown that several factors significantly influence the outcome of the cyclization step. psu.edu

Key parameters that have been studied for optimization include the molar ratio of reactants, the type and amount of catalyst, and the reaction temperature. For the two-step synthesis of NPMI from maleic anhydride and 4-nitroaniline, optimal conditions have been identified. psu.edu These include using a slight excess of maleic anhydride and specific catalysts. A combination of p-toluenesulfonic acid as the main catalyst and copper(II) sulfate (B86663) as a co-catalyst has proven effective. psu.edu The presence of a polymerization inhibitor, such as hydroquinone, is also beneficial. psu.edu

Table 3: Optimized Conditions for N-(4-Nitrophenyl)maleimide (NPMI) Synthesis Use the sliders and dropdowns to see how different parameters affect the reaction.

| Parameter | Optimal Condition | Resulting Yield |

|---|---|---|

| Molar Ratio (Maleic Anhydride:p-nitroaniline) | 1.2:1 | >85% |

| Main Catalyst (p-toluenesulfonic acid) | 1-2% of total reactant mass | >85% |

| Co-catalyst (Copper(II) sulfate) | 0.1-0.5% of total reactant mass | >85% |

| Cyclization Temperature | 145-150°C | >85% |

| Solvent System (Toluene:DMF volume ratio) | 10:1 | >85% |

Data sourced from a study on the synthesis of NPMI. psu.edu

Derivatization Strategies for Functional Enhancement

The dual functionality of this compound makes it an excellent scaffold for further chemical modification. Derivatization can be targeted at either the amine group or the maleimide (B117702) ring to tailor the molecule's properties for advanced applications.

The primary aromatic amine group on the phenyl ring of APM is a versatile handle for introducing a wide array of new functionalities. This allows for the creation of more complex molecules, such as monomers for high-performance polymers and cross-linking agents.

One notable example is the synthesis of N,N-(4-amino phenyl maleimide) diglycidyl amine (APMDGA), a novel epoxy resin curing agent. atlantis-press.comatlantis-press.com This derivative is synthesized from APM and epichlorohydrin (B41342). The amine group of APM reacts with epichlorohydrin to introduce two glycidyl (B131873) amine moieties, resulting in a molecule capable of cross-linking epoxy resins to form a durable three-dimensional network. atlantis-press.com Another example involves the reaction of APM with formaldehyde (B43269) and a bisphenol, such as 2,2-bis(4-hydroxyphenyl)propane, to create novel benzoxazine (B1645224) monomers. psu.edu These derivatization strategies demonstrate how the amine group can be exploited to build larger, more complex functional molecules. google.com

Table 4: Examples of Derivatization via the Amine Group of APM Use the sliders and dropdowns to see how different parameters affect the reaction.

| Reactant(s) | Product | Application |

|---|---|---|

| Epichlorohydrin | N,N-(4-amino phenyl maleimide) diglycidyl amine (APMDGA) atlantis-press.comatlantis-press.com | Epoxy resin curing agent atlantis-press.com |

| Formaldehyde, 2,2-bis(4-hydroxyphenyl)propane | Bis(2, 4-dihydro-2H-3-(4-N-maleimido) phenyl-1, 3-benzoxazine)isopropane (BMIPBI) psu.edu | Benzoxazine resin monomer psu.edu |

| 3-bromo-1-(N-(o-carborane-3'-yl)maleimide) | Carboranylmaleimide-Porphyrin Conjugates researchgate.net | Boron neutron capture therapy agents researchgate.net |

The maleimide group is renowned for its reactivity toward thiols via a Michael addition reaction, a cornerstone of bioconjugation chemistry. umich.educhemimpex.com The reactivity and stability of this linkage can be fine-tuned by the nature of the substituent on the maleimide nitrogen.

The N-phenyl substitution in APM already confers specific properties compared to N-alkyl maleimides. N-aryl maleimides generally exhibit enhanced stability of the resulting thio-succinimide adduct against retro-Michael reactions. mdpi.comgoogle.com This increased stability is crucial for applications like antibody-drug conjugates, where drug deconjugation can lead to reduced efficacy and off-target toxicity. kinampark.com The N-phenyl group can pull electron density from the pyrroledione ring, which can increase the maleimide's reactivity with thiols while also promoting faster hydrolysis of the thio-succinimide ring to a more stable maleamic acid adduct, thus preventing thiol exchange reactions. mdpi.comgoogle.com

Further modification of the maleimide ring itself can also tailor its reactivity. For instance, the introduction of a bromine atom to the maleimide ring, creating a 3-bromo, N-phenyl-maleimide group, can be used to tag molecules for conjugation to sulfhydryl groups in proteins. google.com These strategies allow for precise control over the maleimide's chemical behavior, making it adaptable for highly specific applications in materials science and medicinal chemistry. google.comodu.edu

Derivatization for Improved Analytical Detection (e.g., Supercritical Fluid Chromatography-Mass Spectrometry)

This compound serves as a versatile derivatizing agent to enhance the analytical detection of other molecules, particularly those containing thiol groups. The reactivity of the maleimide moiety allows for covalent labeling of biomolecules, which facilitates their detection in various analytical systems, including diagnostic assays. chemimpex.com

A key application involves the specific labeling of thiol groups in tissues or on proteins. The maleimide part of the molecule reacts with a sulfhydryl group under mild conditions. Once covalently attached to the target, the free amino group on the phenyl ring becomes a handle for further derivatization. This primary amine can be diazotized and then coupled with a chromogenic or fluorogenic partner, such as a naphthol derivative. This process generates strongly colored or fluorescent products, enabling sensitive detection of the originally labeled thiol. umich.edu This strategy allows for the visualization and quantification of molecules that may otherwise lack a suitable chromophore or fluorophore for easy detection. umich.edu

For instance, a method for the sensitive fluorometric detection of aliphatic thiols was developed using a related compound, 2-(4-N-maleimidophenyl)-6-methylbenzothiazole, which is synthesized from 2-(4-aminophenyl)-6-methylbenzothiazole. nih.gov This demonstrates the principle of using the maleimide function for tagging and the aromatic amine portion (or a derivative thereof) to introduce a signaling component. The resulting derivatives can be separated by high-performance liquid chromatography (HPLC) and detected with high sensitivity. nih.gov While specific applications utilizing Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) with this compound are not extensively detailed, the derivatization principle remains the same: to improve separation and enhance detection sensitivity, particularly for analyzing complex biological samples. nih.govnsf.gov

Mechanistic Investigations of this compound Reactions

Michael Addition Reaction Mechanisms

The cornerstone of this compound's reactivity is the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This bond is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. chemimpex.com This reaction is fundamental to its use in bioconjugation, where it selectively targets thiol groups.

The mechanism of the Michael addition involves the attack of a nucleophile (the Michael donor), such as the thiolate anion (RS⁻) from a cysteine residue, on one of the carbons of the maleimide double bond. This attack breaks the pi bond, and the resulting electron density is stabilized by the two adjacent carbonyl groups, forming an enolate intermediate. Subsequent protonation of this intermediate yields the stable thiosuccinimide adduct. The reaction is highly efficient and proceeds under mild, often physiological, conditions (pH 6.5–7.5), which minimizes side reactions with other amino acid residues like lysine. mdpi.com

Table 1: Common Michael Donors for Reaction with Maleimides

| Nucleophile Class | Specific Example | Resulting Adduct |

|---|---|---|

| Thiols | Cysteine, Glutathione | Thiosuccinimide |

| Amines | Lysine (at higher pH) | Aza-Michael adduct |

The reaction is prized for its fast kinetics and specificity, forming a stable covalent bond. kinampark.com

Nucleophilic Substitutions and Coupling Reactions

The presence of the primary aromatic amine group allows this compound to participate in a variety of nucleophilic substitution and coupling reactions. cymitquimica.com This functionality can be exploited after the maleimide moiety has reacted, creating a bifunctional linker.

A prominent example is the diazotization of the amino group, followed by an azo coupling reaction. After this compound is conjugated to a substrate (e.g., a protein thiol), the now-bound aromatic amine can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive diazonium salt is an electrophile that can then react with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form a stable azo compound. umich.edu These azo dyes are intensely colored, providing a method for chromophoric labeling. umich.edu

This dual reactivity—Michael addition followed by azo coupling—makes this compound a powerful tool for cross-linking and labeling applications in histochemistry and biochemistry. umich.edu

Recyclization of Maleimides by Binucleophiles

N-substituted maleimides, including this compound, can undergo fascinating recyclization reactions when treated with binucleophilic agents. These reactions transform the five-membered maleimide ring into a different, often larger, heterocyclic system. The process is generally initiated by a Michael addition of one of the nucleophilic centers of the binucleophile to the maleimide double bond. This is followed by an intramolecular cyclization involving the second nucleophilic center, which attacks one of the carbonyl carbons of the maleimide ring, leading to ring opening and subsequent re-closure into a new heterocyclic structure.

A wide array of C,N-, N,N-, and S,N-binucleophiles can be used, leading to significant structural diversity in the products. For example, reaction with amidines can lead to the formation of pyrimidine (B1678525) derivatives, while reaction with diamines can produce various nitrogen-containing bicyclic compounds. These cascade heterocyclization reactions demonstrate the powerful potential of maleimides as building blocks in the synthesis of complex, biologically active heterocyclic compounds.

Kinetic Studies and Reaction Profile Analysis

The reaction kinetics of N-aryl maleimides, such as this compound, have been studied to understand their stability and reactivity, particularly in comparison to their N-alkyl counterparts. Research has shown that N-aryl maleimides react significantly faster with thiol nucleophiles than N-alkyl maleimides. mdpi.com For example, some N-aryl derivatives were found to react approximately 2.5 times faster with thiolate substrates. mdpi.com

However, this increased reactivity is accompanied by a decrease in stability. The thiosuccinimide adducts formed from N-aryl maleimides are more susceptible to hydrolysis, which can be advantageous for creating cleavable linkers in drug delivery systems. mdpi.comkinampark.com The rate of both the forward Michael addition and the subsequent hydrolysis is influenced by the electronic properties of the substituent on the N-aryl ring. The phenyl ring's ability to delocalize the nitrogen lone pair electrons leaves the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by both thiols and water. kinampark.com

The amino group on this compound is an electron-donating group, which would be expected to modulate its reactivity profile relative to N-phenylmaleimide or N-aryl maleimides bearing electron-withdrawing groups. Kinetic studies are often performed at different pH values, as the protonation state of both the nucleophile and the maleimide can significantly affect reaction rates. mdpi.com

Table 2: Comparative Kinetic Observations for Maleimides

| Maleimide Type | Relative Reaction Rate with Thiols | Relative Hydrolysis Rate (Adduct) | Reference |

|---|---|---|---|

| N-Alkyl Maleimide | Slower | Slower | mdpi.comucl.ac.uk |

| N-Aryl Maleimide | ~2.5x Faster than N-Alkyl | Faster | mdpi.comucl.ac.uk |

These kinetic profiles are crucial for designing antibody-drug conjugates (ADCs) and other bioconjugates with desired stability and release characteristics in physiological environments. nih.gov

Bioconjugation Chemistry and Biomedical Research Applications of N 4 Aminophenyl Maleimide

Site-Selective Bioconjugation Methodologies

Site-selective modification of biomolecules is crucial for preserving their biological activity and for creating homogeneous conjugates with well-defined properties. N-(4-Aminophenyl)maleimide facilitates such precision through specific chemical reactions.

Thiol-Maleimide Michael Addition in Protein Modification

The primary mechanism for the site-selective modification of proteins using this compound is the thiol-maleimide Michael addition reaction. This reaction involves the nucleophilic attack of a deprotonated thiol group (thiolate) from a cysteine residue on one of the carbon atoms of the maleimide's carbon-carbon double bond. The reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (pH 6.5-7.5), which are favorable for maintaining the structural integrity and function of most proteins. At this pH range, the reaction is highly chemoselective for thiols over other nucleophilic amino acid side chains, such as the amine groups of lysines.

The reactivity of the thiol group is a key determinant of the reaction rate. While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on related N-aryl maleimides suggest that the electron-withdrawing nature of the aryl substituent can influence the electrophilicity of the maleimide (B117702) double bond, thereby affecting the reaction kinetics.

Formation of Stable Covalent Conjugates with Biomolecules

A significant advantage of using N-aryl maleimides, including this compound, is the formation of exceptionally stable covalent adducts with biomolecules. The initial product of the thiol-maleimide reaction is a thiosuccinimide linkage. While conjugates formed with traditional N-alkyl maleimides can exhibit instability and undergo a retro-Michael reaction, leading to deconjugation, N-aryl maleimide adducts demonstrate enhanced stability ucl.ac.uknih.gov. This increased stability is attributed to the accelerated hydrolysis of the thiosuccinimide ring, a process that is catalyzed by the N-aryl substituent. Once the ring is hydrolyzed, the resulting succinamic acid derivative is no longer susceptible to the retro-Michael reaction, thus forming a stable, irreversible covalent bond.

Studies comparing N-aryl maleimides to N-alkyl maleimides have shown a significant reduction in deconjugation from antibodies in both thiol-containing buffers and serum over extended periods ucl.ac.uknih.gov. This enhanced stability is critical for applications such as the development of antibody-drug conjugates (ADCs), where maintaining the integrity of the conjugate in circulation is paramount for therapeutic efficacy and safety.

| Maleimide Type | Conjugate Stability (Illustrative) | Reference |

| N-Alkyl Maleimide | Significant deconjugation (35-67%) in serum over 7 days | Christie et al., 2015 ucl.ac.uknih.gov |

| N-Aryl Maleimide | Minimal deconjugation (<20%) in serum over 7 days | Christie et al., 2015 ucl.ac.uknih.gov |

This table presents illustrative data based on studies of N-aryl maleimides as a class, due to the limited availability of specific data for this compound.

Strategies for Controlled Bioconjugate Stability and Reversibility

While the formation of stable conjugates is often desirable, in some applications, the ability to control the stability or even reverse the conjugation is advantageous. For N-aryl maleimides like this compound, the stability of the bioconjugate is inherently linked to the hydrolysis of the thiosuccinimide ring. This hydrolysis is pH-dependent, with higher pH generally leading to faster ring-opening and, consequently, a more stable conjugate. By carefully controlling the pH of the reaction and subsequent storage conditions, it is possible to influence the rate of stabilization.

Furthermore, the development of "self-hydrolyzing" maleimides, which incorporate neighboring basic groups to catalyze the hydrolysis of the thiosuccinimide ring, offers another strategy for rapidly forming stable conjugates huji.ac.il. While specific derivatives of this compound designed for this purpose are not widely reported, the principle could be applied to this scaffold.

For applications requiring reversibility, the initial thiosuccinimide adduct, before hydrolysis, can be susceptible to a retro-Michael reaction, particularly in the presence of excess thiols fenyolab.org. This property can be exploited for controlled release applications, although the rapid hydrolysis of N-aryl maleimide adducts generally favors the formation of stable linkages.

Protein and Peptide Modification and Labeling

The ability of this compound to form stable, site-selective linkages with cysteine residues makes it a valuable tool for a variety of protein and peptide modification and labeling applications.

Attachment of Fluorescent Labels and Functional Tags to Biomacromolecules

This compound can serve as a precursor or a reactive handle for the attachment of fluorescent labels and other functional tags to proteins and peptides. The primary amino group on the phenyl ring provides a convenient point for chemical modification, allowing for the synthesis of a wide range of functionalized maleimide reagents. For instance, fluorescent dyes containing reactive groups such as isothiocyanates or N-hydroxysuccinimide (NHS) esters can be coupled to the amino group of this compound to create fluorescent maleimide probes. These probes can then be used to specifically label cysteine residues on proteins for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

The choice of fluorophore can be tailored to the specific application, with a wide range of fluorescent dyes available that cover the visible and near-infrared spectrum. The stable linkage formed by the N-aryl maleimide ensures that the fluorescent label remains attached to the biomolecule throughout the course of the experiment.

| Fluorophore Class | Excitation (nm) | Emission (nm) | Application |

| Fluorescein | ~490 | ~520 | General protein labeling |

| Rhodamine | ~550 | ~575 | FRET, fluorescence microscopy |

| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | In vivo imaging, Western blotting |

This table provides examples of common fluorophore classes that could be conjugated to this compound for protein labeling.

Protein Crosslinking for Structural and Interaction Studies

The structure of this compound, with its reactive maleimide group and an amino group that can be further functionalized, makes it suitable for use as a component in heterobifunctional crosslinking agents. By reacting the amino group with a second reactive moiety, such as an NHS ester or another thiol-reactive group, a crosslinker can be synthesized that is capable of covalently linking two different biomolecules or different domains within the same biomolecule.

Homobifunctional crosslinkers can also be synthesized from this compound. For example, two molecules of this compound can be linked together through their amino groups using a spacer arm of a defined length. The resulting bismaleimide (B1667444) compound can then be used to crosslink two cysteine residues. Such crosslinking studies, coupled with techniques like mass spectrometry, can provide valuable information about protein structure, protein-protein interactions, and the spatial arrangement of subunits within a protein complex. The distance constraints provided by the crosslinker can be used to build and validate computational models of protein structures and complexes.

| Crosslinker Type | Reactive Groups | Application |

| Heterobifunctional | Maleimide + NHS Ester | Amine-to-Thiol Crosslinking |

| Homobifunctional | Maleimide + Maleimide | Thiol-to-Thiol Crosslinking |

This table illustrates the types of crosslinkers that could be synthesized using this compound as a building block.

Development of Immunoconjugates and Antibody-Drug Conjugates (ADCs)

This compound belongs to the class of N-aryl maleimides, which are pivotal in the development of stable immunoconjugates, particularly antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody, which directs the drug to cancer cells expressing a specific antigen. The stability of the linker connecting the drug to the antibody is critical for the efficacy and safety of the ADC.

The maleimide group is highly reactive towards thiol groups present in the cysteine residues of antibodies. This reaction, a Michael addition, forms a stable thioether bond. In ADC development, interchain disulfide bonds in the antibody's hinge region are often partially reduced to provide free thiol groups for conjugation with a maleimide-functionalized drug-linker.

Research has shown that ADCs constructed with N-aryl maleimides exhibit superior stability in circulation compared to those made with traditional N-alkyl maleimides. The aryl group, as in this compound, influences the electronic properties of the maleimide ring. This electronic effect leads to a thiosuccinimide linkage that is more resistant to retro-Michael reactions, a primary pathway for drug deconjugation in the bloodstream. Premature release of the cytotoxic drug can lead to off-target toxicity and reduced therapeutic efficacy.

A key study demonstrated that cysteine-linked ADCs prepared with N-aryl maleimides showed significantly less drug loss over time in serum compared to their N-alkyl counterparts. This enhanced stability ensures that more of the potent drug payload reaches the target cancer cells. The aminophenyl group in this compound offers an additional functional handle. The primary amine can be used for further modifications or to alter the physicochemical properties, such as solubility and hydrophilicity, of the ADC.

Table 1: Comparative Stability of ADCs with N-Aryl vs. N-Alkyl Maleimides This table illustrates the enhanced stability of ADCs formed with N-aryl maleimides, a class to which this compound belongs, compared to traditional N-alkyl maleimides. The data shows significantly less drug deconjugation over a 7-day period in serum.

| Maleimide Type | Deconjugation in Serum (7 days at 37°C) | Reference |

|---|---|---|

| N-Aryl Maleimide Conjugate | < 20% | nih.gov |

| N-Alkyl Maleimide Conjugate | 35-67% | nih.gov |

Modification of Enzymes and Other Biocatalysts

The chemical modification of enzymes is a key strategy for enhancing their stability, activity, and specificity for applications in biocatalysis. This compound, as a heterobifunctional crosslinking agent, possesses the chemical functionalities suited for such modifications, although specific, widespread examples in the literature are not abundant.

The compound features two reactive sites: the maleimide group and the aminophenyl group.

Maleimide Group: This group selectively reacts with thiol groups of cysteine residues on the enzyme surface under mild conditions (pH 6.5-7.5). This reaction can be used to attach the molecule to the enzyme, serving as a linker for further functionalization or for intramolecular and intermolecular crosslinking.

Aminophenyl Group: The primary aromatic amine can be diazotized to form a highly reactive diazonium salt. This diazonium salt can then react with electron-rich amino acid residues such as tyrosine, histidine, or lysine, forming stable azo bonds.

This dual reactivity allows this compound to act as a crosslinking agent to improve the structural rigidity and stability of enzymes. By linking different parts of the protein, it can help the enzyme maintain its active conformation under harsh industrial conditions, such as high temperatures or non-aqueous solvents. Furthermore, it can be used for enzyme immobilization, a process that attaches enzymes to solid supports. The aminophenyl group could be used to attach the molecule to a solid support, while the maleimide group covalently binds the enzyme. Immobilization facilitates enzyme recovery and reuse, which is crucial for cost-effective biocatalytic processes.

While the principles of using maleimides and diazonium chemistry for protein modification are well-established, the application of this compound itself as the specific agent for enhancing biocatalyst performance is an area with potential for further research.

Advanced Biomedical Applications

Targeted Drug Delivery Systems and Therapeutic Strategies

The maleimide-thiol reaction is a cornerstone of bioconjugation strategies used to create targeted drug delivery systems. This compound's functionalities are well-suited for these applications. A prominent example is the surface modification of liposomes and other nanoparticles for targeted drug delivery.

Liposomes are microscopic vesicles that can encapsulate therapeutic agents. To target these drug carriers to specific tissues, such as tumors, their surface can be functionalized with targeting ligands like antibodies or peptides. By incorporating a lipid with a maleimide head group into the liposome (B1194612) bilayer, the surface becomes reactive towards thiol-containing ligands. This covalent attachment ensures that the targeting moiety is securely anchored to the delivery vehicle.

Studies have demonstrated that maleimide-functionalized liposomes exhibit enhanced cellular uptake and prolonged retention at tumor sites. This is attributed to the covalent conjugation of the liposomes to thiol groups present on the surface of cells. This increased residence time at the target site can lead to more effective drug delivery and improved therapeutic outcomes.

While not always specifying this compound, the general principle of using maleimide-functionalized carriers is a well-established strategy. For instance, research on liposomes modified with a similar compound, P-aminophenyl-α-D-mannopyranoside, has shown successful targeting to functional regions of the brain, demonstrating the potential of aminophenyl-modified carriers to overcome biological barriers like the blood-brain barrier. The aminophenyl group of this compound provides a versatile point of attachment for such targeting ligands or for modulating the carrier's properties.

Development of Diagnostic Assays and Biosensors

This compound and its derivatives serve as valuable reagents in the development of diagnostic tools, particularly immunoassays. chemimpex.com The bifunctional nature of the molecule allows it to act as a linker, conjugating haptens (small molecules that elicit an immune response only when attached to a large carrier) to proteins or enzymes.

In the development of an enzyme immunoassay (EIA), for example, a hapten needs to be conjugated to a carrier protein like bovine serum albumin (BSA) to generate antibodies, and to an enzyme like β-D-galactosidase to create a detectable signal. A derivative of this compound, N-[beta-(4-diazophenyl)ethyl]maleimide (DPEM), was synthesized for this purpose. nih.gov This reagent was noted for having greater stability than a diazotized form of this compound. nih.gov

The process involves two main steps:

The maleimide end of the linker reacts with a thiol group on a hapten.

The aminophenyl group is converted into a diazonium salt, which then couples the hapten-linker conjugate to a carrier protein or an enzyme via reaction with tyrosine or histidine residues. nih.gov

This approach allows for the creation of specific and sensitive immunoassays for detecting small molecules like peptide hormones. nih.gov The reactivity of this compound also enables the labeling of biomolecules, which is a fundamental step in creating various diagnostic assays and biosensors for the early detection of diseases. chemimpex.com

Histochemical Demonstration of Thiol Groups in Biological Tissues

This compound (APM) is a highly effective bifunctional reagent for the histochemical detection of thiol (sulfhydryl) groups in biological tissues. Its use provides a specific and sensitive method for visualizing the distribution of these important functional groups within cells and tissues.

The methodology is based on a two-step process:

Reaction with Thiols: APM is applied to tissue sections under mild conditions. The maleimide moiety of APM reacts specifically and covalently with protein-bound thiol groups to form a stable thioether linkage.

Visualization: The tissue-bound APM, now containing a free aromatic amine (the aminophenyl group), is then diazotized. This is followed by a coupling reaction with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine or 1-naphthylamine, at room temperature. This reaction forms a strongly colored azo dye at the site of the original thiol group.

This technique allows for the detection of even low concentrations of thiols in paraffin-embedded tissue sections. The resulting azo dye can be a vibrant color, such as a strong blue or magenta, providing a clear and localized signal with minimal background staining. The specificity of the reaction for thiol groups is considered equivalent to that of reliable organomercurial reagents, which have historically been used for this purpose.

Table 2: Application of this compound in Histochemistry This table outlines the key steps and outcomes of using this compound for the specific detection of thiol groups in biological tissue samples.

| Step | Reagent/Process | Purpose | Outcome | Reference |

|---|---|---|---|---|

| 1. Thiol Reaction | This compound (APM) | Covalent binding to thiol groups in tissue. | Formation of a stable thioether bond at thiol sites. | |

| 2. Diazotization | Nitrous acid | Conversion of the bound aminophenyl group to a diazonium salt. | Formation of a reactive diazonium intermediate. | |

| 3. Coupling | Aromatic coupling agent (e.g., N-(1-naphthyl)ethylenediamine) | Reaction with the diazonium salt to form a colored product. | Generation of a strongly colored azo dye, visualizing the location of thiols. |

Surface Functionalization of Biosensors for Biomolecule Detection (e.g., Electrografting)

The functionalization of sensor surfaces is a critical step in the fabrication of biosensors, as it allows for the stable immobilization of biorecognition elements (e.g., antibodies, enzymes, DNA) that detect the target analyte. This compound is structurally ideal for this purpose, particularly through a technique called electrografting.

Electrografting is a method used to covalently attach molecules to conductive or semiconductive surfaces, such as glassy carbon or gold electrodes. The aminophenyl group of this compound can be converted into a diazonium salt in situ by reacting it with a nitrite (B80452) source in an acidic solution. This diazonium salt is electrochemically active.

When a negative potential is applied to the electrode, the diazonium salt is reduced, generating an aryl radical. This highly reactive radical then attacks the electrode surface, forming a strong, stable covalent bond. This process results in a thin, uniform layer of aminophenyl maleimide molecules anchored to the sensor surface.

The key advantages of this approach are:

Strong Covalent Attachment: Ensures the stability of the functionalized layer, preventing leaching of the biorecognition molecules and leading to a more robust and reusable biosensor.

Controlled Surface Chemistry: The surface is now decorated with reactive maleimide groups pointing away from the electrode. These maleimide groups are readily available to covalently bind with thiol-containing biomolecules, such as cysteine-containing peptides, antibodies, or thiolated DNA probes.

This method provides a versatile and efficient way to prepare well-defined, bio-receptive surfaces for a wide range of electrochemical biosensors designed for detecting various biomolecules.

Spectroscopic and Computational Characterization of N 4 Aminophenyl Maleimide and Its Derivatives

Advanced Spectroscopic Analysis

Spectroscopy is a cornerstone in the structural elucidation and characterization of N-(4-Aminophenyl)maleimide, providing detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The two protons on the maleimide (B117702) ring's double bond are chemically equivalent and typically appear as a sharp singlet. The protons on the aminophenyl ring exhibit characteristic splitting patterns of a 1,4-disubstituted benzene (B151609) ring, often appearing as two distinct doublets. The protons of the primary amine group can appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. tcichemicals.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Maleimide (CH=CH) | ~6.8 | Singlet |

| Aromatic (C₆H₄) | ~6.7 - 7.2 | Doublets (AA'BB' system) |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the imide group are expected to resonate at the lowest field (highest ppm value). The carbons of the aromatic ring will appear in the typical aromatic region, with the carbon atom directly bonded to the nitrogen of the imide appearing at a different shift compared to the one bonded to the amino group. The olefinic carbons of the maleimide ring will also have a characteristic chemical shift. chemicalbook.com

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imide Carbonyl (C=O) | 165 - 175 |

| Maleimide Olefinic (CH=CH) | 130 - 140 |

| Aromatic (C-N Imide) | 125 - 135 |

| Aromatic (C-H) | 115 - 130 |

Note: Predicted values are based on typical chemical shift ranges and data from analogous structures. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum provides a molecular fingerprint, confirming the presence of key structural components.

The key vibrational modes for this compound include the N-H stretching of the primary amine, the C=O stretching of the dicarboximide ring, the C=C stretching of both the maleimide and the aromatic ring, and the C-N stretching vibrations. The imide carbonyl group typically shows two characteristic stretching bands (asymmetric and symmetric) due to the coupling of the two C=O groups. The primary amine group shows characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region. thermofisher.comnih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C=O Stretch (Asymmetric) | Imide | ~1770 |

| C=O Stretch (Symmetric) | Imide | ~1700 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1500 - 1600 |

| C=C Stretch (Olefin) | Maleimide Ring | ~1600 |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. libretexts.org When the molecule is ionized, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (188.18 g/mol ). tcichemicals.com

This molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments provides valuable clues about the molecule's structure. For this compound, the fragmentation pattern can reveal the cleavage of the N-phenyl bond or the breakdown of the maleimide ring.

Table 4: Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Assignment |

|---|---|

| 188 | Molecular Ion [C₁₀H₈N₂O₂]⁺ |

| 118 | [C₆H₄NH₂]⁺• (Loss of C₄H₂NO₂) |

Note: Fragmentation data is based on common fragmentation patterns for aromatic amines and imides. libretexts.org

UV-Vis Spectroscopy and Photophysical Property Investigations

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. This compound contains two primary chromophores: the aminophenyl group and the α,β-unsaturated carbonyl system of the maleimide ring. These structural features allow the molecule to absorb UV radiation, leading to π→π* and n→π* electronic transitions. uomustansiriyah.edu.iq

The presence of the electron-donating amino group (-NH₂) acts as an auxochrome on the phenyl ring, which typically causes a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased absorption intensity) compared to an unsubstituted N-phenylmaleimide. uomustansiriyah.edu.iq The photophysical properties, such as fluorescence, are also of interest, as maleimide derivatives are often used in the development of fluorescent probes and materials. rsc.orgucl.ac.uk The specific absorption maxima (λmax) depend on the solvent used due to solvatochromic effects. rsc.org

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. hplc.eu A common approach is reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A specific method for analyzing this compound has been developed using a Newcrom R1 column, which is a specialized reverse-phase column. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications where the eluent is directed to a mass spectrometer (LC-MS), a volatile acid such as formic acid is used instead of phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Commercial suppliers often use HPLC to certify the purity of this compound, with typical purities specified as greater than 95.0%. tcichemicals.com

Table 5: Example HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |

| Application | Purity analysis, impurity isolation, pharmacokinetics |

Source: Data derived from SIELC Technologies. sielc.com

Supercritical Fluid Chromatography (SFC) for Complex Mixture Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique and a robust alternative to traditional methods like HPLC and GC for the analysis of complex pharmaceutical and chemical mixtures. twistingmemoirs.com Utilizing supercritical carbon dioxide as the primary mobile phase, often supplemented with polar co-solvents, SFC offers rapid, high-resolution separations with reduced consumption of organic solvents. twistingmemoirs.comlongdom.org These characteristics make it particularly suitable for the analysis of thermally labile and structurally similar compounds, such as this compound and its derivatives or reaction products in complex matrices.

The versatility of SFC allows for the analysis of a broad range of compounds, from non-polar to polar, by optimizing stationary phases and mobile phase modifiers. researchgate.net For instance, in the context of bioconjugation, where this compound might react with various biomolecules, SFC coupled with mass spectrometry (SFC-MS) would be highly effective for profiling the resulting complex mixture of conjugates, unreacted starting materials, and potential side products. chromatographyonline.comnih.gov The technique's high throughput capability is advantageous in drug discovery for screening libraries of maleimide derivatives or monitoring the progress of conjugation reactions. nih.govchromatographyonline.com

The selection of the stationary phase and mobile phase composition is critical for achieving desired separations. For polar analytes like aminophenyl-containing compounds, specialized stationary phases, such as those incorporating 2-ethylpyridine, can improve peak shape and resolution without the need for basic additives. researchgate.netnih.gov The optimization of parameters such as back pressure, temperature, and the nature and proportion of the organic modifier allows for the fine-tuning of selectivity. longdom.org

Table 1: Comparison of Chromatographic Techniques

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|---|

| Primary Mobile Phase | Supercritical CO2 | Liquid Solvents (e.g., Acetonitrile, Water) | Inert Gas (e.g., Helium, Nitrogen) |

| Operating Temperature | Often near-ambient | Ambient to elevated | High temperatures |

| Analysis Speed | Fast | Moderate to Fast | Fast |

| Solvent Consumption | Low organic solvent use | High organic solvent use | None |

| Applicability | Thermally labile, chiral, polar/non-polar compounds | Wide range of non-volatile compounds | Volatile and thermally stable compounds |

| Environmental Impact | "Green" technique, less waste | Significant solvent waste | Low environmental impact |

Computational Chemistry and Theoretical Studies

Computational methods provide indispensable insights into the molecular properties, reactivity, and biological activity of this compound and its derivatives, guiding experimental design and interpretation.

Molecular modeling is crucial for understanding the reaction mechanisms involving the maleimide moiety, which is highly reactive. The primary reactions of interest are the Michael addition and the Diels-Alder reaction.

The thiol-maleimide Michael addition is a cornerstone of bioconjugation chemistry, used to link maleimides to cysteine residues in proteins. axispharm.comnih.gov Computational simulations of this reaction, for example between a maleimide and a thiol-containing molecule, can elucidate the reaction pathway. cmu.edu Ab initio calculations on model systems, such as maleimide reacting with amines or thiols, help in understanding the structural features of the transition states and intermediates. cmu.edu These studies have shown that for Michael additions involving neutral nucleophiles like the amino group of another molecule, proton transfer is a critical, often rate-determining, step. cmu.edu Modeling can also predict the stability of the resulting thioether bond and investigate the potential for side reactions, such as the retro-Michael reaction, which can impact the stability of bioconjugates. nih.govnih.gov

Similarly, N-phenylmaleimides are effective dienophiles in Diels-Alder cycloaddition reactions. researchgate.netresearchgate.netmdpi.com Molecular modeling can predict the stereoselectivity (endo vs. exo) and regioselectivity of these reactions, which is influenced by the electronic nature of substituents on the phenyl ring. For this compound, the electron-donating amino group would be expected to influence the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby affecting the reaction rate and selectivity compared to unsubstituted N-phenylmaleimide. nih.gov

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the molecular structure and electronic properties of N-phenylmaleimide derivatives. researchgate.netiucr.orgderpharmachemica.com By performing DFT calculations, one can obtain optimized molecular geometries, vibrational frequencies, and various electronic parameters.

For analogs like N-(2-nitrophenyl)maleimide and N-(4-nitrophenyl)maleimide, DFT studies using functionals such as B3LYP with basis sets like 6-311++G(d,p) have been conducted to determine stability, structural parameters, and electronic properties. researchgate.netderpharmachemica.comiucr.org A key structural parameter for N-phenylmaleimides is the dihedral angle between the maleimide and phenyl rings, which affects the molecule's conjugation and properties. iucr.orgsrce.hr

DFT calculations are also used to determine the distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter that relates to the chemical reactivity and electronic transitions of the molecule. derpharmachemica.com For this compound, the electron-donating amino group is expected to raise the HOMO energy level compared to the nitro-substituted analogues, leading to a smaller HOMO-LUMO gap. This smaller gap implies higher reactivity and a shift in the maximum absorption wavelength (λmax). derpharmachemica.com

Table 2: Calculated Electronic Properties for N-Aryl Maleimide Analogs

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| N-(4-nitrophenyl)maleimide | B3LYP/6-311++G(d,p) | -8.12 | -3.85 | 4.27 |

| N-(2-nitrophenyl)maleimide | B3LYP/6-311+G(d,p) | -7.89 | -3.34 | 4.55 |

Note: Data for nitro-analogs are derived from literature. derpharmachemica.comiucr.org Values for this compound are predicted trends based on the electronic effect of the amino group.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For maleimide derivatives, QSAR models have been successfully developed to understand their inhibitory activity against various enzymes, such as glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov

In a typical QSAR study of maleimide derivatives, a dataset of compounds with known activities is used. nih.govresearchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be steric, electronic, or hydrophobic in nature. Statistical methods, such as the Monte Carlo method or artificial neural networks, are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.govresearchgate.net

For a series of N-substituted maleimides, these models can identify key structural features that are either beneficial or detrimental to their activity. nih.gov For instance, a QSAR study on 3-anilino-4-arylmaleimides revealed that specific substitutions on the phenyl rings significantly influence their inhibitory potency. nih.gov Although specific SAR studies focusing on this compound are not widely reported, the established methodologies could be readily applied. By synthesizing a series of derivatives with substitutions on the aminophenyl ring and evaluating their biological activity, a QSAR model could be constructed. Such a model would provide valuable insights into the SAR, guiding the design of new, more potent analogues for therapeutic applications. nih.govresearchgate.net

Future Directions and Emerging Research Frontiers

Integration of N-(4-Aminophenyl)maleimide in Multidisciplinary Research Platforms

The unique bifunctional nature of this compound allows it to serve as a versatile linker and synthetic intermediate, fostering its integration into diverse research areas. Its applications span from biomedical engineering to materials science, where it is used to create novel functional materials and therapeutic constructs. chemimpex.comchemimpex.com

Drug Delivery Systems : In medicinal chemistry, APM and its derivatives are explored for the development of targeted drug delivery systems. chemimpex.comchemimpex.com The maleimide (B117702) group can covalently conjugate with thiol groups present in proteins and peptides, such as cysteine residues. nih.govnih.gov This property is leveraged to attach therapeutic agents to targeting moieties. For instance, maleimide-modified liposomes have demonstrated remarkably improved drug delivery efficiency both in vitro and in vivo. nih.govnih.gov These modified liposomes show enhanced cellular internalization and more potent antitumor effects compared to their unmodified counterparts. nih.gov

Biomedical and Diagnostic Applications : APM is utilized in the development of targeted cancer therapies and diagnostic assays. chemimpex.com Its reactivity enables the labeling of biomolecules, which is crucial for the early detection of diseases. chemimpex.com In the biomedical industry, it serves as a precursor for synthesizing molecules with potential therapeutic benefits and is used in research to probe protein interactions.

Polymer Chemistry and Material Science : APM is a key component in the synthesis of advanced polymers, composites, and coatings. chemimpex.comchemimpex.com The incorporation of its amine functionalities can enhance the thermal stability and mechanical strength of polymers. chemimpex.com This has led to its use in creating functional materials for applications such as sensors and electronic devices. chemimpex.com For example, it is a component in the synthesis of polyimides, which are high-performance polymers with excellent mechanical and electrical properties used in the electronics industry. titech.ac.jp

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of N-substituted maleimides, including this compound, is an area of active research, with a growing emphasis on developing more efficient and environmentally friendly methods.

Novel Synthetic Routes : Traditional synthetic methods are being refined to improve yields and purity. One established route involves the condensation of an amine with maleic anhydride (B1165640). researchgate.net A general synthetic route to N-substituted aminomaleimides involves the condensation of a hydrazine (B178648) with a furan-protected maleic anhydride adduct, followed by a retro-Diels-Alder reaction to remove the furan (B31954) protecting group. nih.gov Other approaches include the reaction of p-nitroaniline with various reagents followed by reduction to form the aminophenyl group. researchgate.net For example, N-(4-aminophenyl)-substituted benzamides can be synthesized by reacting acyl chlorides with p-nitroaniline, followed by a reduction step using a Palladium-carbon catalyst. researchgate.net

Sustainable Chemistry Approaches : The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and use safer solvents. purkh.comjocpr.com These principles are relevant to the synthesis of APM and its derivatives.

Atom Economy : Synthetic strategies like multi-component and cascade reactions are being explored to maximize the incorporation of reactant atoms into the final product, thereby reducing waste. purkh.com

Green Solvents : Research is focused on replacing traditional hazardous organic solvents with more benign alternatives like water, ionic liquids, or supercritical fluids. purkh.comjocpr.com The use of solvent-free reaction conditions, often assisted by microwave irradiation, represents a significant advancement, leading to shorter reaction times, reduced energy consumption, and the elimination of solvent waste. ijpsjournal.commdpi.com

Catalysis : The use of efficient and recyclable catalysts, including biocatalysts like enzymes, can reduce the need for harsh reaction conditions and minimize the formation of byproducts. purkh.comjocpr.com Enzymatic processes can offer high selectivity under mild, aqueous conditions. ijpsjournal.com

The table below summarizes some green chemistry approaches applicable to organic synthesis.

| Green Chemistry Principle | Approach | Potential Advantage in APM Synthesis |

| Atom Economy | Employing cascade or multi-component reactions. purkh.com | Reduces the number of synthetic steps and minimizes waste generation. |

| Safer Solvents | Using water, supercritical CO₂, or bio-based solvents instead of hazardous organic solvents. jocpr.com | Reduces environmental impact and improves process safety. |

| Energy Efficiency | Utilizing microwave-assisted synthesis. ijpsjournal.commdpi.com | Drastically reduces reaction times and energy consumption compared to conventional heating. |

| Catalysis | Using recyclable heterogeneous catalysts or highly specific biocatalysts (enzymes). jocpr.com | Minimizes catalyst waste and allows for milder reaction conditions, reducing byproduct formation. |

Advanced Applications in Nanotechnology and Optoelectronics

The distinct chemical properties of this compound make it a valuable component in the fabrication of advanced materials for nanotechnology and optoelectronics.

Nanotechnology : APM's amine group allows it to be used in the functionalization of nanoparticles. Amine-functionalized quantum dots (QDs), for example, can be covalently bonded to biomolecules for imaging and sensing applications. oceannanotech.com The amine group on the QD surface can be activated to conjugate with proteins, peptides, or other ligands. oceannanotech.com While not a direct use of APM, this demonstrates the utility of the aminophenyl moiety in creating biocompatible and functional nanostructures for targeted drug delivery and diagnostics. nih.gov The ability to functionalize nanoparticle surfaces is critical for improving biocompatibility, target specificity, and circulation time. mdpi.com

Optoelectronics : In the field of optoelectronics, APM is used as a monomer in the synthesis of high-performance polymers. Polyimides, derived from monomers like APM, are known for their thermal stability and dielectric properties, making them suitable for applications in the electronics industry, such as insulation layers and surface passivation in integrated circuits. titech.ac.jp Furthermore, maleimide-functionalized polymers based on poly(3,4-ethylenedioxythiophene) (PEDOT) have been synthesized. rsc.org These materials offer a platform for creating polymers with tailored electrical and biological properties, which are of interest for bioelectronic devices. rsc.org

Translational Research and Clinical Potential of this compound-Based Constructs

A significant area of translational research for APM-related compounds is in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. pegsummiteurope.com ADCs utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker, which connects the drug to the antibody, is a critical component, and maleimide-based linkers are widely used. nih.gov

Improving ADC Stability : A major challenge with early ADCs using traditional N-alkyl maleimides was their limited stability in the bloodstream, leading to premature drug release. nih.gov Research has shown that N-aryl maleimides, a class to which APM belongs, form significantly more stable conjugates. nih.gov Cysteine-linked ADCs prepared with N-aryl maleimides exhibited less than 20% deconjugation in serum over seven days, compared to 35-67% deconjugation for ADCs made with N-alkyl maleimides. nih.gov This enhanced stability is crucial for ensuring the drug reaches the tumor site and for reducing off-target toxicity.

Clinical Potential : The improved stability of ADCs using N-aryl maleimides translates to maintained potency and a better therapeutic window. nih.gov For example, an ADC with the anticancer drug monomethyl-auristatin-E (MMAE) linked via an N-phenyl maleimide maintained high cytotoxicity after long-term serum exposure, whereas the N-alkyl maleimide equivalent lost potency over time. nih.gov This highlights the clinical potential of using APM-like structures to create next-generation ADCs with improved efficacy and safety profiles. ucl.ac.uk These advancements support the clinical development of novel ADCs for cancer treatment. pegsummiteurope.com

The following table details findings on the stability of maleimide-based antibody-drug conjugates.

| Maleimide Type | Conjugate Deconjugation in Serum (7 days at 37°C) | Implication for Clinical Potential |

| N-alkyl maleimides | 35-67% nih.gov | Lower stability, potential for premature drug release and off-target toxicity. nih.gov |

| N-aryl maleimides | < 20% nih.gov | High stability, leading to better tumor targeting and maintained potency. nih.gov |

常见问题

Basic Research Questions

Q. What are the standard methods for characterizing the purity and structural integrity of N-(4-Aminophenyl)maleimide?

- Methodological Answer: Purity is typically assessed via HPLC (≥95.0% area) and non-aqueous titration (≥93.0%) . Structural confirmation employs techniques like FT-IR for functional groups (e.g., maleimide C=O stretch at ~1700 cm⁻¹) and X-ray crystallography to resolve bond lengths and angles. Melting point determination (173°C) is also critical for physical validation .

Q. How does this compound react with thiol-containing biomolecules, and what experimental conditions optimize this interaction?

- Methodological Answer: The maleimide group reacts selectively with thiols (-SH) via Michael addition, forming stable thioether bonds. Optimal conditions include pH 6.5–7.5 (to deprotonate thiols without hydrolyzing maleimide) and reaction times of 1–2 hours at 25°C. Fluorescence quenching assays or Ellman’s test can quantify unreacted thiols to monitor conjugation efficiency .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

- Methodological Answer: A standard route involves reacting maleic anhydride with p-aminophenol in the presence of a catalyst (e.g., P₂O₅) to form the maleimide ring. Friedel-Crafts alkylation or nucleophilic aromatic substitution can introduce substituents (e.g., nitro or acetamide groups) for functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound-based azo compounds?

- Methodological Answer: Misassignments in NMR or IR data (e.g., confusion between maleimide ring-opening products and azo adducts) require cross-validation via 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS). Comparative analysis with synthesized reference compounds is essential. For example, azo compound claims in prior studies were disproven by identifying hydrolyzed intermediates .

Q. What strategies improve the thermal stability and crosslinking efficiency of this compound in polymer composites?

- Methodological Answer: Copolymerizing with phenol-formaldehyde resins enhances thermal stability via dual curing: (1) methylol group condensation (120–150°C) and (2) maleimide polymerization (180–200°C). Dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) quantify crosslink density and decomposition thresholds. Higher maleimide content increases anaerobic char yield (up to 60% at 800°C) .

Q. How do quantum chemical calculations aid in predicting the reactivity of this compound derivatives?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps). These predict sites for electrophilic/nucleophilic attack and optical properties (e.g., fluorescence quenching mechanisms). Experimental validation via cyclic voltammetry or UV-Vis spectroscopy is critical .

Q. What experimental designs are effective for tracking protein-maleimide conjugation in live-cell imaging?

- Methodological Answer: Fluorescent probes like N-[4-(2-Benzimidazolyl)phenyl]maleimide enable real-time tracking. Cells are incubated with the probe (10–50 µM, 30 min), followed by confocal microscopy to monitor fluorescence changes. Controls must include thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity. Förster resonance energy transfer (FRET) pairs can assess conformational changes .

Q. How can hydrolysis of the maleimide ring during synthesis be minimized?

- Methodological Answer: Hydrolysis is mitigated by using anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar). Catalysts like triethylamine (TEA) accelerate ring closure, while low temperatures (0–5°C) suppress side reactions. Post-synthesis, silica gel chromatography isolates the maleimide product from hydrolyzed byproducts (e.g., maleamic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。